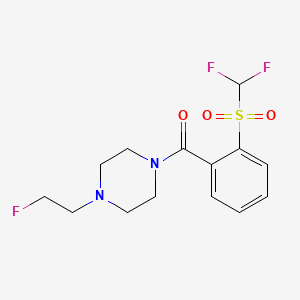

1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine

Description

Properties

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-[4-(2-fluoroethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3S/c15-5-6-18-7-9-19(10-8-18)13(20)11-3-1-2-4-12(11)23(21,22)14(16)17/h1-4,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABMSMKOHPUWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine typically involves multi-step organic reactions. A common approach might include:

Formation of the difluoromethyl sulfonyl group: This can be achieved through the reaction of a suitable precursor with difluoromethyl sulfonyl chloride under basic conditions.

Attachment of the phenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl ring to the difluoromethyl sulfonyl group.

Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

Final assembly: The final step involves the coupling of the fluoroethyl group to the piperazine ring, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of sulfonic acids.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic ring and the piperazine moiety may undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products

Oxidation products: Sulfonic acids, sulfoxides.

Reduction products: Sulfides, amines.

Substitution products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

Biochemical Probes: Used to study enzyme mechanisms or protein interactions.

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

Therapeutic Agents: Investigated for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent.

Industry

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl and sulfonyl groups could play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Variations

The table below highlights key structural analogs and their substituents:

Key Observations :

Cytotoxicity and Anticancer Potential

- Benzoyl-Substituted Piperazines : Derivatives like 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine () exhibit IC₅₀ values <50 µM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The benzoyl group enhances DNA intercalation or topoisomerase inhibition .

- Sulfonyl-Substituted Piperazines: Compounds with sulfonyl groups (e.g., ) show varied activity depending on substituent electronegativity. The target compound’s difluoromethanesulfonyl group may improve metabolic stability compared to non-fluorinated analogs.

Central Nervous System (CNS) Targeting

- Flunarizine Analogs : The (Z)-isomer of 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine () demonstrates structural similarity to flunarizine, a calcium channel blocker. The target compound’s fluoroethyl group may enhance CNS penetration compared to bulkier cinnamyl derivatives .

- Dopamine Receptor Affinity : Piperazine derivatives with methoxyphenyl groups () exhibit high dopamine D2 receptor affinity (Ki <100 nM). The target compound’s fluorinated substituents may similarly modulate receptor binding .

Biological Activity

The compound 1-(2-difluoromethanesulfonylbenzoyl)-4-(2-fluoroethyl)piperazine is a piperazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 356.34 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms, including:

- Inhibition of BCL2 Protein : BCL2 is an anti-apoptotic protein that plays a critical role in cancer cell survival. Inhibitors targeting BCL2 can induce apoptosis in cancer cells, making them a focus for anti-cancer therapies.

- Caspase Activation : The activation of caspases is crucial for the execution phase of apoptosis. Compounds that can enhance caspase activity may have significant therapeutic implications in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various piperazine derivatives, including those structurally related to this compound. For instance, a series of piperazine derivatives were evaluated for their cytotoxic effects on MDA-MB-231 breast cancer cell lines. The findings indicated:

- Cytotoxicity : Compounds exhibited moderate to high cytotoxic activity with IC values ranging from 16.98 μM to 17.33 μM.

- Mechanism : The compounds induced apoptosis by downregulating BCL2 expression and upregulating Casp3 expression, suggesting a potential pathway for therapeutic intervention .

Summary of Biological Activities

Case Studies

In a detailed investigation involving piperazine derivatives, researchers synthesized and characterized multiple compounds, including those with similar structures to this compound. The study focused on:

- Synthesis and Characterization : The compounds were characterized using FTIR, NMR, and mass spectrometry.

- Therapeutic Screening : The synthesized compounds were screened against various cancer cell lines, demonstrating promising antiproliferative activity.

Q & A

Q. What computational tools predict metabolic liabilities of the difluoromethanesulfonyl group?

- Methodological Answer : Use ADMET Predictor or MetaCore to identify potential sites of oxidative metabolism (e.g., CYP450-mediated defluorination). Validate with LC-MS/MS analysis of microsomal incubates. Introduce deuterium or steric hindrance at labile positions to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.